2-(Furan-2-carbonylamino)-6-methylbenzoic acid
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 400 MHz):
13C NMR (DMSO-d6, 100 MHz):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak: m/z 245.23 [M+H]⁺ (C13H13NO4).
- Fragmentation pathways include loss of CO2 (m/z 201.1) and furan carbonyl group (m/z 160.0).
Tautomeric and Conformational Isomerism
The compound exhibits limited tautomerism due to the stability of the amide linkage. Resonance between the amide nitrogen and carbonyl group locks the C-N bond in a planar configuration, preventing keto-enol tautomerism. However, minor conformational isomerism arises from rotation about the C-N bond of the amide group, though this is restricted by partial double-bond character (Figure 1).
Figure 1. Conformational isomers of this compound.
- Syn conformation: Furan ring oriented toward the methyl group.
- Anti conformation: Furan ring oriented away from the methyl group.
Computational studies on analogous benzamide derivatives suggest a energy barrier of ~15–20 kJ/mol for rotation, favoring the syn conformation due to reduced steric clash between the furan and methyl groups. No crystallographic evidence of tautomerism has been reported for this compound or its close analogs.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-4-2-5-9(11(8)13(16)17)14-12(15)10-6-3-7-18-10/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPYDYNULACEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329929 | |
| Record name | 2-(furan-2-carbonylamino)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696642-59-8 | |
| Record name | 2-(furan-2-carbonylamino)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonylamino)-6-methylbenzoic acid typically involves the condensation reaction of furan-2-carboxylic acid with 6-methylbenzoic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carbonylamino)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-carbonylamino)-6-methylbenzyl alcohol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-carbonylamino)-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes involved in the hypoxia-inducible factor (HIF) pathway by binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to the activation of HIF and subsequent expression of genes that promote cell survival under hypoxic conditions.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzoic Acid Cores
3'-Acetyl-3-methyl-[1,1'-biphenyl]-2-carboxylic acid (3ar)
- Structure : Biphenyl system with acetyl and methyl substituents.
- Synthesis : Synthesized via Ru-catalyzed C–H arylation (60% yield) .
- Key Differences: Lacks the amide-linked furan group, instead featuring a biphenyl acetyl substituent. The acetyl group may reduce hydrogen bonding compared to the furan-2-carbonylamino group in the target compound.
6-Chloro-3,4'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (3ha)
- Structure : Chloro and methoxy substituents on a biphenyl backbone.
- Synthesis : 80% yield via Ru-catalyzed C–H arylation .
- Key Differences : Electron-withdrawing chloro and methoxy groups increase acidity of the carboxylic acid compared to the methyl and furan groups in the target compound.
Mefenamic Acid (2-((2,3-Dimethylphenyl)amino)benzoic acid)
- Structure: Amino-linked dimethylphenyl group at the 2-position.
- Properties : pKa ~4.2, logP ~5.1, with moderate water solubility .
- Key Differences: The dimethylphenylamino group is less polar than the furan-2-carbonylamino group, likely resulting in higher lipophilicity for Mefenamic Acid.
Analogues with Furan or Amide Functionalities
2-(Furan-2-yl)-6-methylbenzoic Acid
- Structure : Direct furan ring attachment without the amide linkage.
2-Fluoro-6-methylbenzoic Acid
- Structure : Fluorine substituent at the 2-position.
- Properties : Fluorine’s electron-withdrawing effect increases acidity (lower pKa) compared to the methyl and furan-amide groups in the target compound .
Physicochemical Property Trends
Biological Activity
2-(Furan-2-carbonylamino)-6-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C_{12}H_{11}N_{1}O_{3}
- Molecular Weight : 219.22 g/mol
The presence of both furan and benzoic acid moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of furan-based compounds, including this compound. The results highlighted its effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses notable antibacterial and antifungal properties, which could be attributed to its structural features that facilitate interaction with microbial targets.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer activity:
| Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| HepG2 (liver cancer) | 25 | 35 |
| MCF-7 (breast cancer) | 30 | 40 |
| Huh-7 (hepatocellular) | 20 | 33 |
The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the furan or benzoic acid rings could enhance its cytotoxicity.
While specific mechanisms for this compound are still under investigation, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Case Studies
- Antimicrobial Efficacy : A recent study tested various furan derivatives against resistant strains of bacteria. The results indicated that the inclusion of the furan moiety significantly increased the antimicrobial potency compared to non-furan analogs.
- Cytotoxicity in Cancer Research : In a comparative study involving several furan derivatives, this compound was found to be among the most effective in reducing viability in HepG2 cells, outperforming standard chemotherapeutics like doxorubicin.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Furan-2-carbonylamino)-6-methylbenzoic acid, and how can intermediates be stabilized?
- Methodology : The compound can be synthesized via a two-step process:
Amination : React 6-methylanthranilic acid with furan-2-carbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (silica gel, hexane/ethyl acetate 3:1) .
Purification : Crystallize the crude product using ethanol/water (7:3) to remove unreacted starting materials. Stabilize intermediates by storing them at -20°C under argon to prevent hydrolysis of the furanoyl group .
Q. How should researchers validate the structural integrity of this compound?
- Methodology :
- NMR : Use deuterated DMSO for - and -NMR to resolve aromatic protons and confirm substitution patterns. The methyl group at position 6 should appear as a singlet (~δ 2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 246.0692 (calculated for CHNO) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (SHELX-2018/3) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation from the methylbenzoic acid moiety .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and rinse contaminated surfaces with ethanol .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodology :
- Impurity Analysis : Run LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect byproducts. Compare retention times with synthetic intermediates .
- Dynamic NMR : Heat the sample to 60°C in DMSO-d to coalesce split peaks caused by restricted rotation of the furanoyl group .
- Isotopic Labeling : Synthesize a -labeled analog at the carbonyl position to confirm assignments via - HSQC .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, pre-dissolve in β-cyclodextrin (10 mM) to enhance solubility .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80, as the carboxylic acid group (pK ~4.5) ionizes at physiological pH .
Q. How can computational methods predict the compound’s biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2), leveraging the methylbenzoic acid moiety’s similarity to NSAID pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with COX-2’s active site (PDB: 5KIR). Monitor RMSD and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
